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molecular formula C19H25NO7 B8411751 Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-YL)butanoate

Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-YL)butanoate

Cat. No. B8411751
M. Wt: 379.4 g/mol
InChI Key: LBGJQZXLRIDYOE-UHFFFAOYSA-N
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Patent
US04778891

Procedure details

Dissolved in 15 ml of methanol was 759 mg of ethyl 6-[(acetoxy)methyl]-α-ethyl-1,1-(ethylenedioxy)-5-oxo-1,2,3,5-tetrahydroindolizine-7-acetate (V), followed by an addition of 5 ml of water and a further addition of 420 mg of lithium hydroxide (monohydrate). The resultant mixture was stirred at room temperature for 2 hours. After removal of methanol by distillation, the residue was added first with about 10 ml of ice water and then with 1.5 ml of acetic acid, followed by stirring at room temperature for 22 hours.
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
420 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[C:7](=[O:27])[N:8]2[C:12](=[CH:13][C:14]=1[CH:15]([CH2:21][CH3:22])C(OCC)=O)[C:11]1([O:26][CH2:25][CH2:24][O:23]1)[CH2:10][CH2:9]2)(=[O:3])C.O.[OH-].[Li+]>CO>[CH2:21]([CH:15]1[C:14]2[CH:13]=[C:12]3[N:8]([CH2:9][CH2:10][C:11]43[O:23][CH2:24][CH2:25][O:26]4)[C:7](=[O:27])[C:6]=2[CH2:5][O:4][C:1]1=[O:3])[CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
759 mg
Type
reactant
Smiles
C(C)(=O)OCC=1C(N2CCC3(C2=CC1C(C(=O)OCC)CC)OCCO3)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
420 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of methanol
DISTILLATION
Type
DISTILLATION
Details
by distillation
ADDITION
Type
ADDITION
Details
the residue was added first with about 10 ml of ice water

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
Smiles
C(C)C1C(OCC=2C(N3CCC4(C3=CC21)OCCO4)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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